ethyl 1-[3-(3-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride
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Overview
Description
Ethyl 1-[3-(3-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of ethyl 1-[3-(3-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride involves the inhibition of various enzymes, including acetylcholinesterase (AChE), monoamine oxidase (MAO), and histone deacetylase (HDAC). These enzymes play a crucial role in the pathogenesis of various diseases, and the inhibition of these enzymes by this compound has been shown to have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 1-[3-(3-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride in lab experiments is its high purity, which ensures accurate and reproducible results. However, one of the limitations is its low solubility, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for research on ethyl 1-[3-(3-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-tumor agent, particularly for the treatment of breast and lung cancers. Additionally, further studies are needed to explore its mechanism of action and potential side effects.
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential as a treatment for various diseases.
Synthesis Methods
The synthesis of ethyl 1-[3-(3-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride involves the reaction between 3-methylphenol and 3-chloropropylamine, followed by the addition of ethyl 4-piperidinecarboxylate. This reaction yields the final product, which is purified using recrystallization methods. The purity of the final product is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Ethyl 1-[3-(3-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's and Parkinson's disease models, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
ethyl 1-[3-(3-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-3-21-18(20)16-8-11-19(12-9-16)10-5-13-22-17-7-4-6-15(2)14-17;/h4,6-7,14,16H,3,5,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYHNFNFLXLZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC(=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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